(1'S,5'S)-5'-Hydroxyaverantin
CAS No.: 151120-46-6
Cat. No.: VC1953325
Molecular Formula: C20H20O8
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151120-46-6 |
---|---|
Molecular Formula | C20H20O8 |
Molecular Weight | 388.4 g/mol |
IUPAC Name | 2-[(1S,5S)-1,5-dihydroxyhexyl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione |
Standard InChI | InChI=1S/C20H20O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-8,12,21-25,28H,2-4H2,1H3/t8-,12-/m0/s1 |
Standard InChI Key | GGNDESPZSKTNHV-UFBFGSQYSA-N |
Isomeric SMILES | C[C@@H](CCC[C@@H](C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O |
SMILES | CC(CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O |
Canonical SMILES | CC(CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O |
Introduction
Chemical Identity and Properties
(1'S,5'S)-5'-Hydroxyaverantin is a tetrahydroxyanthraquinone derivative characterized by a specific stereochemical configuration. It is formed as a metabolite in certain fungi, particularly Aspergillus species, and represents an important intermediate in secondary metabolite pathways.
Basic Chemical Information
The compound is formally identified as 2-[(1S,5S)-1,5-dihydroxyhexyl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione, with the specific stereochemical designation of the 1'S,5'S-diastereomer. This indicates the precise spatial arrangement of hydroxyl groups at positions 1' and 5' of the side chain, which is critical for its biological function and chemical reactivity.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
CAS Registry Number | 151120-46-6 |
Molecular Formula | C₂₀H₂₀O₈ |
Molecular Weight | 388.4 g/mol |
IUPAC Name | 2-[(1S,5S)-1,5-dihydroxyhexyl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione |
Standard InChI | InChI=1S/C20H20O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-8,12,21-25,28H,2-4H2,1H3/t8-,12-/m0/s1 |
Standard InChIKey | GGNDESPZSKTNHV-UFBFGSQYSA-N |
Structural Characteristics
The molecular structure of (1'S,5'S)-5'-hydroxyaverantin consists of a 1,3,6,8-tetrahydroxy-9,10-anthraquinone core bearing a 1,5-dihydroxyhexyl substituent at position 2. The compound contains six hydroxyl groups in total: four on the anthraquinone scaffold and two on the alkyl side chain. The specific stereochemistry at positions 1' and 5' (both S configuration) distinguishes this compound from other diastereomers in the same chemical family.
Physicochemical Properties
(1'S,5'S)-5'-Hydroxyaverantin possesses several important physicochemical properties that influence its behavior in biological systems and analytical procedures. Its multiple hydroxyl groups contribute to its polarity and hydrogen-bonding capacity.
Table 2: Computed Physicochemical Properties
*Value estimated based on similar compound (averantin)
Biosynthetic Pathway and Metabolic Role
Position in Aflatoxin Biosynthesis
(1'S,5'S)-5'-Hydroxyaverantin plays a significant role as an intermediate in the biosynthetic pathway of aflatoxins, particularly aflatoxin B1. This pathway involves a complex series of oxidative transformations beginning with polyketide precursors and progressing through multiple intermediates, including averantin, which is hydroxylated to form (1'S,5'S)-5'-hydroxyaverantin.
The conversion of averantin to (1'S,5'S)-5'-hydroxyaverantin represents a key stereospecific hydroxylation step in this pathway, catalyzed by specific fungal enzymes. This transformation adds an additional hydroxyl group at the 5' position of the alkyl side chain while maintaining the S configuration at both stereogenic centers.
Biochemical Classification
From a biochemical perspective, (1'S,5'S)-5'-hydroxyaverantin belongs to several important compound classes:
-
Polyketides - derived from acetate units through polyketide synthase pathways
-
Polyphenols - containing multiple phenolic hydroxyl groups
-
Tetrahydroxyanthraquinones - featuring four hydroxyl groups on the anthraquinone core structure
-
Fungal metabolites - produced as secondary metabolites by specific fungal species
Analytical Detection and Characterization
Spectroscopic Identification
The identification and structural characterization of (1'S,5'S)-5'-hydroxyaverantin typically relies on a combination of advanced spectroscopic and spectrometric techniques. Mass spectrometry provides accurate mass determination, with an exact mass of 388.11581759 Da for the molecular ion.
Nuclear magnetic resonance (NMR) spectroscopy is crucial for confirming the stereochemical configuration at the 1' and 5' positions, while UV-visible spectroscopy typically shows characteristic absorption patterns associated with the anthraquinone chromophore.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed for the separation, detection, and quantification of (1'S,5'S)-5'-hydroxyaverantin in fungal extracts and environmental samples. These techniques allow researchers to distinguish this compound from other closely related metabolites in the aflatoxin biosynthetic pathway.
Comparison with Related Compounds
Structural Relationship to Averantin
(1'S,5'S)-5'-Hydroxyaverantin is structurally related to averantin, differing only by the addition of a hydroxyl group at the 5' position of the alkyl side chain. Averantin (CAS: 5803-62-3) has a molecular formula of C₂₀H₂₀O₇ and a molecular weight of 372.4 g/mol, compared to C₂₀H₂₀O₈ and 388.4 g/mol for (1'S,5'S)-5'-hydroxyaverantin.
Table 3: Comparison of (1'S,5'S)-5'-Hydroxyaverantin and Averantin
Feature | (1'S,5'S)-5'-Hydroxyaverantin | Averantin |
---|---|---|
Molecular Formula | C₂₀H₂₀O₈ | C₂₀H₂₀O₇ |
Molecular Weight | 388.4 g/mol | 372.4 g/mol |
CAS Number | 151120-46-6 | 5803-62-3 |
Additional Hydroxyl Group | 5' position | Absent |
Stereochemistry | 1'S,5'S | 1'S |
Role in Aflatoxin Biosynthesis | Intermediate downstream of averantin | Precursor to 5'-hydroxyaverantin |
Biological Activity Differences
While both compounds are involved in aflatoxin biosynthesis, averantin has been more extensively studied for its biological activities. Averantin demonstrates antifungal activity against certain fungi, including Fusarium solani, with minimum inhibitory concentrations of 16-32 μg/mL. It also exhibits antibacterial properties against Bacillus subtilis at similar concentrations.
The specific biological activities of (1'S,5'S)-5'-hydroxyaverantin have been less thoroughly documented in the available literature, though it can be reasonably postulated that the additional hydroxyl group would affect its polarity, solubility, and potentially its interaction with biological targets compared to averantin.
Research Applications and Significance
Mycotoxin Research
(1'S,5'S)-5'-Hydroxyaverantin serves as an important marker in research focused on aflatoxin biosynthesis and regulation. By monitoring its presence and concentration, researchers can gain insights into the metabolic activity of toxigenic fungi and the potential for aflatoxin production in various environments and under different conditions.
Stereochemical Studies
The specific stereochemistry of (1'S,5'S)-5'-hydroxyaverantin makes it valuable for studying stereoselective enzymatic transformations in fungal secondary metabolism. The maintenance of stereochemical configuration during biosynthetic conversions provides insights into the mechanisms and specificities of the enzymes involved in these pathways.
Citations https://www.vulcanchem.com/product/VC1953325 https://pubchem.ncbi.nlm.nih.gov/compound/25203397 https://www.glpbio.cn/gc45388.html https://pubs.rsc.org/en/content/articlelanding/1970/c2/c2970001394b https://bio-fermen.bocsci.com/product/averantin-cas-5803-62-3-267468.html https://pubchem.ncbi.nlm.nih.gov/compound/Averantin
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume